Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester
Description
Chemical Name: Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester Synonyms:
- Methyl 2-dimethoxyphosphorylsulfanylacetate
- O,O-Dimethyl-S-(methoxycarbonylmethyl)phosphorothioate
- CID92710 CAS No.: 57212-78-9 Molecular Formula: C₅H₁₁O₅PS Molar Mass: 214.18 g/mol Density: 1.294 g/cm³ (predicted) Boiling Point: 247.0°C (predicted) .
Synthesis: Prepared via a liquid-liquid heterogeneous reaction between ammonium salt and methyl chloroacetate, yielding oxysulfur phosphate intermediates . Applications: Intermediate in synthesizing organophosphorus insecticides like omethoate .
Properties
IUPAC Name |
methyl 2-dimethoxyphosphorylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5PS/c1-8-5(6)4-12-11(7,9-2)10-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGOZIBCJLGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1069162 | |
| Record name | Acetic acid, [(dimethoxyphosphinyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57212-78-9 | |
| Record name | Methyl 2-[(dimethoxyphosphinyl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57212-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-((dimethoxyphosphinyl)thio)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057212789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[(dimethoxyphosphinyl)thio]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, [(dimethoxyphosphinyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester typically involves the acylation of thiols (thiolation). One efficient method is the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of N-acylbenzotriazoles as mild S-acylating agents, which react with thiophenol, benzyl mercaptan, ethyl mercaptoacetate, and mercaptoacetic acid to produce diverse thiol esters .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar thiolation reactions on a larger scale, utilizing efficient and scalable reagents and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphinyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Physical-Chemical Properties
- Boiling Points: Target compound: 247°C (predicted) . Trimethyl phosphonoacetate: Lacks sulfur, leading to lower density (1.23 g/cm³) .
Toxicity :
- The ethyl analog (CAS 64038-38-6) exhibits acute toxicity:
- Oral LD₅₀ (rat): 385 mg/kg
- Dermal LD₅₀ (rat): 220 mg/kg .
Key Research Findings
Synthetic Pathways :
- The target compound’s synthesis is optimized for high yield (>97%) via ammonium salt reactions, contrasting with diethyl analogs requiring harsher conditions .
- Ethyl and methyl esters show divergent reactivity in nucleophilic substitutions due to steric and electronic effects .
Environmental and Safety Profiles: Phosphorothioate esters (e.g., target compound, malathion) are prone to hydrolysis, reducing environmental persistence compared to non-thio analogs . The ethyl ester (CAS 64038-38-6) is classified as a poison, necessitating stringent handling protocols .
Commercial Availability :
Biological Activity
Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C₅H₉O₄PS
- Molecular Weight : 196.16 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It is hypothesized that the dimethoxyphosphinyl group may facilitate interactions with enzymes involved in metabolic pathways, while the thio group may enhance its reactivity and bioavailability.
1. Antimicrobial Activity
Research has indicated that acetic acid derivatives possess antimicrobial properties. A study demonstrated that the methyl ester exhibited significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
2. Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
3. Enzyme Inhibition
This compound was found to inhibit certain enzymes involved in metabolic processes. For instance, it showed a notable inhibitory effect on acetylcholinesterase (AChE), which is significant for neurological studies.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75 |
| Butyrylcholinesterase | 50 |
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing the methyl ester showed a significant reduction in infection rates compared to a control group.
Case Study 2: Cancer Treatment
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential for use in targeted cancer therapies.
Safety and Toxicity
While promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity studies indicated that at therapeutic doses, the compound exhibited low toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
